

Iadademstat Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: *iadademstat dihydrochloride*

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Introduction

Iadademstat (formerly ORY-1001) is a potent and selective small molecule inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 plays a crucial role in cell differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[6] Iadademstat is an irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, leading to its inactivation.[7] This technical guide provides an in-depth analysis of the target specificity and selectivity of **iadademstat dihydrochloride**, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Mechanism of Action

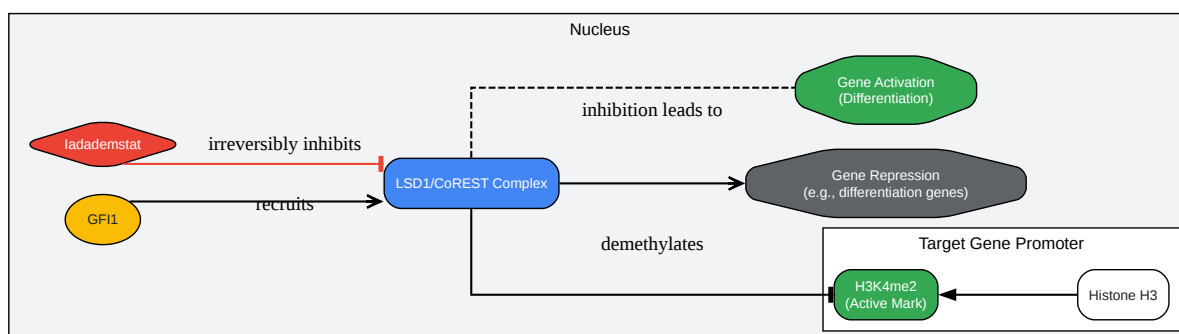
Iadademstat exerts its anti-cancer effects through a dual mechanism:

- **Inhibition of Catalytic Activity:** By irreversibly binding to the FAD cofactor, iadademstat blocks the demethylase activity of LSD1.[7] This leads to an accumulation of mono- and di-methylation on H3K4, epigenetic marks associated with active gene transcription.[1]

- **Disruption of Scaffolding Function:** LSD1 acts as a scaffold for the assembly of transcriptional repressor complexes, such as the CoREST complex, with transcription factors like GFI1 (Growth Factor Independent 1).^{[4][8]} Iadademstat's binding to LSD1 can sterically hinder this interaction, disrupting the repressor complex and leading to the activation of genes involved in cell differentiation.^[6]

Signaling Pathway and Iadademstat's Point of Intervention

The following diagram illustrates the canonical signaling pathway involving LSD1 and the mechanism of Iadademstat's inhibitory action.



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Caption: Mechanism of LSD1 inhibition by Iadademstat.

Quantitative Data: Target Specificity and Selectivity

Iadademstat demonstrates high potency against its primary target, LSD1, and significant selectivity over other FAD-dependent amine oxidases, including its closest homolog, LSD2

(KDM1B), and Monoamine Oxidases A and B (MAO-A and MAO-B). The following tables summarize the in vitro inhibitory activities.

Table 1: Biochemical Inhibitory Activity of ladademstat

Target	Assay Type	IC50 (nM)	Reference
LSD1/KDM1A	HTRF	1.8	[4] [5]
LSD1/KDM1A	Peroxidase-coupled	<20	[9]

Table 2: Selectivity Profile of ladademstat

Target	Assay Type	IC50 (nM)	Selectivity Fold (vs LSD1 HTRF IC50)	Reference
LSD2/KDM1B	HTRF	>100,000	>55,556	[4] [5] [10]
MAO-A	Amplex Red	>100,000	>55,556	[4] [5]
MAO-B	Amplex Red	18,000	10,000	[4] [5]

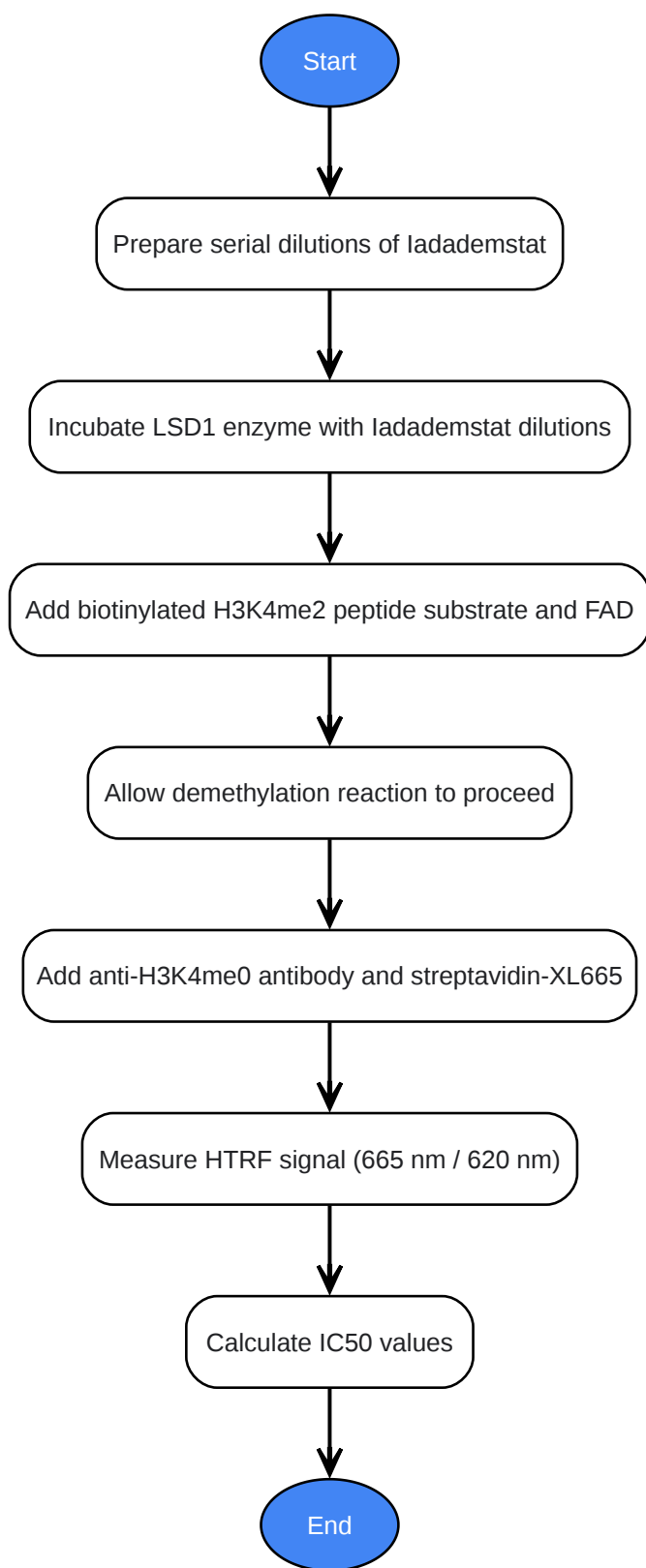
Data compiled from Sacilotto et al., 2021 and other sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the specificity and selectivity of iadademstat.

Biochemical LSD1 Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide.



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Caption: Workflow for HTRF-based LSD1 inhibition assay.

Protocol Summary:

- **Compound Preparation:** Iadademstat is serially diluted in an appropriate buffer.
- **Enzyme and Compound Incubation:** Recombinant human LSD1 enzyme is pre-incubated with the diluted iadademstat to allow for binding.
- **Reaction Initiation:** The enzymatic reaction is started by adding a biotinylated H3K4me2 peptide substrate and FAD.
- **Detection:** The reaction is stopped, and a detection mix containing a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 is added.
- **Signal Measurement:** The plate is read on an HTRF-compatible reader, and the ratio of the emission at 665 nm to 620 nm is calculated.
- **Data Analysis:** IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration.^{[4][5]}

Cellular Assay: AML Cell Differentiation

This assay assesses the ability of iadademstat to induce differentiation in acute myeloid leukemia (AML) cell lines.

Protocol Summary:

- **Cell Culture:** AML cell lines (e.g., THP-1, MV4-11) are cultured under standard conditions.
- **Treatment:** Cells are treated with various concentrations of iadademstat or a vehicle control for a specified period (e.g., 72 hours).
- **Staining:** Cells are harvested and stained with fluorescently labeled antibodies against cell surface differentiation markers, such as CD11b or CD86.
- **Flow Cytometry:** The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.

- Data Analysis: The increase in the percentage of marker-positive cells in treated samples compared to control samples indicates the induction of differentiation.[3]

Western Blot for Histone Methylation

This technique is used to detect changes in the global levels of histone methylation following treatment with iadademstat.

Protocol Summary:

- Cell Lysis and Histone Extraction: Cells treated with iadademstat are lysed, and histones are extracted, typically through acid extraction.
- Protein Quantification: The concentration of the extracted histones is determined.
- SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is incubated with primary antibodies specific for different histone modifications (e.g., H3K4me2, total H3 as a loading control), followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Detection: The signal is visualized using a chemiluminescent substrate.
- Analysis: The band intensities are quantified to determine the relative changes in histone methylation levels.[11][12]

Conclusion

Iadademstat dihydrochloride is a highly potent and selective irreversible inhibitor of LSD1. Its dual mechanism of action, involving both the inhibition of demethylase activity and the disruption of protein-protein interactions, underscores its therapeutic potential in oncology. The quantitative data presented herein demonstrates its high degree of selectivity for LSD1 over other FAD-dependent enzymes, which is a critical attribute for minimizing off-target effects. The detailed experimental protocols provide a framework for the continued investigation and characterization of iadademstat and other LSD1 inhibitors in preclinical and clinical research.

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